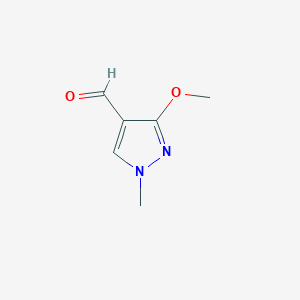

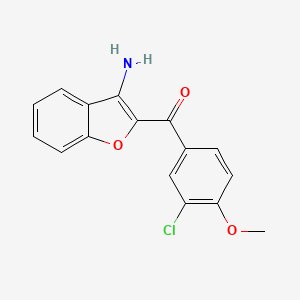

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole is a simple aromatic ring organic compound. It’s a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus can be synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like a silver-mediated [3 + 2] cycloaddition , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” would have additional functional groups attached to this core structure.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , condensation reactions with ketones and aldehydes , and acceptorless dehydrogenative coupling reactions with 1,3-diols .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” would depend on its specific structure. In general, pyrazoles are stable compounds .Aplicaciones Científicas De Investigación

Synthesis and Biological Investigations

- Antimicrobial and Antioxidant Properties : Compounds synthesized from derivatives of pyrazole-4-carbaldehyde, including 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde, have shown promising antimicrobial properties against bacterial and fungal strains, as well as moderate antioxidant activities. These findings suggest potential applications in the development of new antimicrobial agents (Prasath et al., 2015). Additionally, other related compounds demonstrated significant antioxidant and anti-inflammatory activities, highlighting their potential in therapeutic applications (Sudha et al., 2021).

Synthetic Chemistry and Material Science

- Novel Synthetic Pathways : The compound has been used in the synthesis of diverse chemical entities, including pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, showcasing its versatility as a precursor in organic synthesis (Khalifa et al., 2017). Furthermore, it serves as a key intermediate in the synthesis of triazole conjugated pyrazole chalcone derivatives, emphasizing its role in creating compounds with potential biological activities (Rupireddy et al., 2019).

- Solid State Emissive Materials : Pyrazole-based derivatives synthesized from this compound have been explored for their solid-state emissive properties and nonlinear optical (NLO) characteristics, indicating applications in fluorescent probes and materials science (Lanke & Sekar, 2016).

Environmental and Industrial Applications

- Antioxidant Additives for Lubricating Oils : Research has shown that pyrazole-4-carbaldehyde derivatives can act as effective antioxidant additives for lubricating oils, demonstrating the compound's potential in industrial applications (Amer et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Pyrazole derivatives are known to interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives have been implicated in a variety of biochemical pathways , but the specific pathways influenced by this compound remain to be elucidated.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde are not well-studied. Its impact on bioavailability is therefore unclear. The compound is a solid at room temperature , which may influence its absorption and distribution.

Result of Action

As a unique chemical provided to early discovery researchers , its effects are likely the subject of ongoing investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde, it should be stored at 2-8°C . It’s also important to note that this compound may be toxic to the aquatic environment , indicating that environmental considerations are crucial when handling and disposing of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methoxy-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-5(4-9)6(7-8)10-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDULJWOAIZUJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1-methyl-1H-pyrazole-4-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)

![ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate](/img/structure/B2804363.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2804364.png)

![4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2804370.png)